1-(Benzenesulfonyl)hex-5-en-2-one
Description
1-(Benzenesulfonyl)hex-5-en-2-one is a sulfonyl-containing organic compound characterized by a benzenesulfonyl group (-SO₂C₆H₅) attached to the first carbon of a hex-5-en-2-one backbone. The molecule features a ketone group at position 2 and a terminal double bond between carbons 5 and 6. Its molecular formula is C₁₂H₁₄O₃S, with a molecular weight of 238.30 g/mol (calculated).
Properties
CAS No. |
80945-31-9 |
|---|---|
Molecular Formula |
C12H14O3S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
1-(benzenesulfonyl)hex-5-en-2-one |
InChI |
InChI=1S/C12H14O3S/c1-2-3-7-11(13)10-16(14,15)12-8-5-4-6-9-12/h2,4-6,8-9H,1,3,7,10H2 |
InChI Key |
WEFDPVTVZDRFGC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)hex-5-en-2-one typically involves the reaction of benzenesulfonyl chloride with hex-5-en-2-one in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
C6H5SO2Cl+C6H10O→C12H14O3S+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)hex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the benzenesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted hex-5-en-2-one derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)hex-5-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)hex-5-en-2-one involves its interaction with various molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s effects are mediated through pathways involving sulfonylation and subsequent modifications of target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(benzenesulfonyl)hex-5-en-2-one with structurally related sulfonyl derivatives from the provided evidence.
Table 1: Structural and Molecular Comparison
Key Comparisons:
Functional Group Differences :
- The target compound contains a ketone group, which enhances electrophilicity at the α-carbon, enabling reactions like nucleophilic additions or condensations. In contrast, 6-(benzenesulfonyl)hex-5-en-1-ol () has a hydroxyl group, facilitating hydrogen bonding and increasing polarity .
- The sulfonyl chloride derivatives in (e.g., 3-(1-methylpyrazolyl)benzenesulfonyl chloride) feature a reactive chloride leaving group, making them suitable for nucleophilic substitution reactions (e.g., forming sulfonamides) .
Molecular Weight and Hydrogen Content: The target compound has two fewer hydrogens than 6-(benzenesulfonyl)hex-5-en-1-ol due to the ketone group replacing a hydroxyl (-OH) group. The pyrazole-containing sulfonyl chloride () has a higher molecular weight (256.71 g/mol) due to the nitrogen-rich heterocyclic substituent, which may enhance its stability in acidic conditions .
Physical Properties :
- The melting point of the pyrazole-sulfonyl chloride (76.5–78.5°C) suggests moderate crystallinity, likely influenced by the pyrazole ring’s planar structure . Data for the target compound and the alcohol analog are unavailable.
Reactivity and Applications: The target’s ketone could participate in keto-enol tautomerism or act as a Michael acceptor, whereas the alcohol derivative () might undergo oxidation or esterification. The sulfonyl chlorides () are typically used to synthesize sulfonamides or sulfonate esters in medicinal chemistry .
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